

# Mass spectrometry fragmentation pattern of CAS 94009-17-3

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## Compound of Interest

Compound Name: 4-Methyl-3-(1H-pyrrol-1-yl)aniline

CAS No.: 94009-17-3

Cat. No.: B1336341

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(2-butyn-1-yl)-N-methylbenzamide (CAS 94009-17-3)

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information about a molecule's structure through its fragmentation pattern. This guide offers a comprehensive analysis of the mass spectrometry fragmentation of N-(2-butyn-1-yl)-N-methylbenzamide (CAS 94009-17-3), a disubstituted aromatic amide. By delving into the causality behind its fragmentation pathways, this document serves as a practical reference for interpreting the mass spectra of this and structurally related molecules.

## Introduction to N-(2-butyn-1-yl)-N-methylbenzamide

N-(2-butyn-1-yl)-N-methylbenzamide is a tertiary amide featuring a benzoyl group and two distinct substituents on the nitrogen atom: a methyl group and a 2-butynyl group. The presence of the aromatic ring, the amide functionality, and the alkyne group in the butynyl chain suggests a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding

these fragmentation pathways is crucial for its unambiguous identification in complex matrices and for quality control during its synthesis.

## Experimental Methodology: A Self-Validating Approach

To ensure the generation of a reproducible and interpretable mass spectrum, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of N-(2-butyn-1-yl)-N-methylbenzamide using Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of relatively volatile and thermally stable organic molecules.

### Experimental Protocol:

- **Sample Preparation:** A dilute solution of N-(2-butyn-1-yl)-N-methylbenzamide (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is utilized.
- **Chromatographic Separation (Optional but Recommended):** The sample is injected into the GC system to ensure its purity and to separate it from any potential impurities or starting materials. A non-polar capillary column (e.g., DB-5ms) is suitable for this purpose.
- **Ionization:** The sample is introduced into the ion source, where it is bombarded with a beam of electrons, typically at an energy of 70 eV. This high energy is sufficient to cause ionization and subsequent fragmentation of the molecule.<sup>[1]</sup>
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus  $m/z$ .

This protocol is designed to be self-validating by ensuring the purity of the analyte through chromatography and by using a standardized ionization energy to allow for comparison with

library spectra, if available.

## Deciphering the Fragmentation Pattern

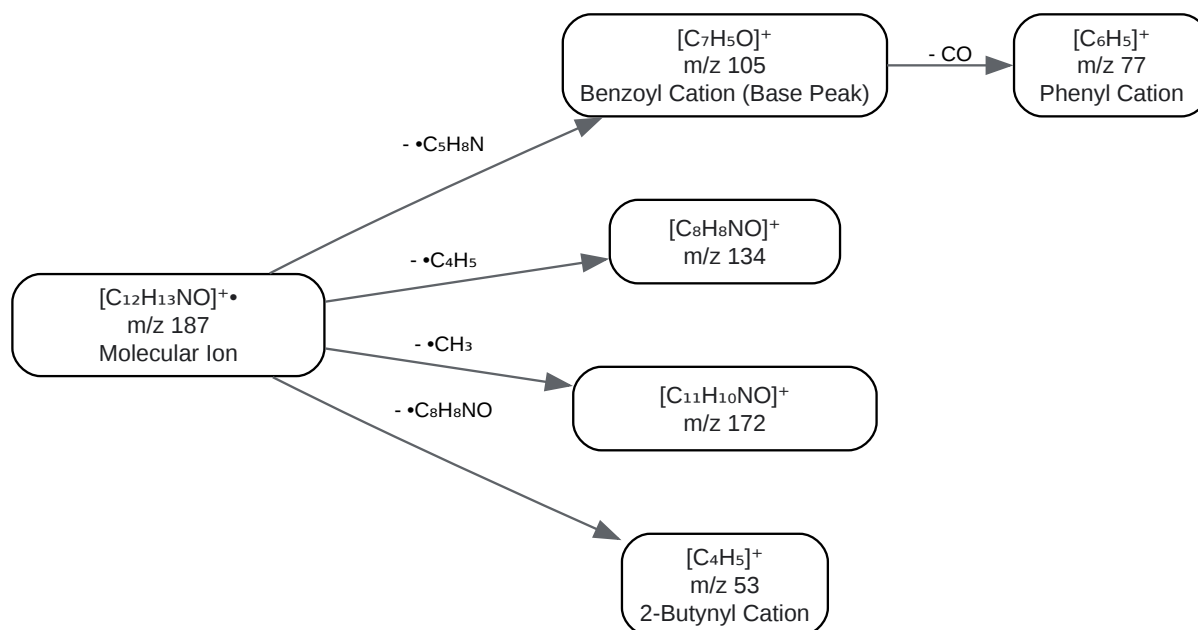
The mass spectrum of N-(2-butyn-1-yl)-N-methylbenzamide is predicted to be dominated by several key fragmentation pathways characteristic of aromatic amides. The stability of the resulting fragment ions dictates the relative abundance of the observed peaks.

The molecular ion  $[M]^+$  of N-(2-butyn-1-yl)-N-methylbenzamide ( $C_{12}H_{13}NO$ ) would appear at an  $m/z$  of 187. The subsequent fragmentation is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom.

Key Fragmentation Pathways:

- $\alpha$ -Cleavage at the Carbonyl Group: The most characteristic fragmentation of aromatic amides is the cleavage of the N-CO bond.<sup>[2]</sup> This results in the formation of a highly stable, resonance-stabilized benzoyl cation at  $m/z$  105. This is often the base peak in the spectrum of benzamides.<sup>[3]</sup>
- Loss of Carbon Monoxide: The benzoyl cation ( $m/z$  105) can subsequently lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation at  $m/z$  77.<sup>[2][3]</sup>
- $\alpha$ -Cleavage at the Nitrogen Atom: Cleavage of the bond between the nitrogen and the 2-butynyl group results in the loss of a butynyl radical ( $\bullet C_4H_5$ ) and the formation of an ion at  $m/z$  134.
- Cleavage of the N-Methyl Bond: Loss of a methyl radical ( $\bullet CH_3$ ) from the molecular ion leads to the formation of an ion at  $m/z$  172.
- Formation of the Butynyl Cation: Cleavage of the N-CH<sub>2</sub> bond of the butynyl group can lead to the formation of the 2-butynyl cation at  $m/z$  53.

The following diagram illustrates the primary predicted fragmentation pathways for N-(2-butyn-1-yl)-N-methylbenzamide.



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## Sources

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